

Stannous sulfate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stannous sulfate*

Cat. No.: *B148045*

[Get Quote](#)

An In-depth Technical Guide to **Stannous Sulfate**

This technical guide provides a comprehensive overview of **stannous sulfate** (SnSO_4), a versatile inorganic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details its chemical and physical properties, synthesis methodologies, and diverse applications, with a focus on its role in research and industry.

Chemical Identity and Properties

Stannous sulfate, also known as tin(II) sulfate, is a white or slightly yellow crystalline powder. [1][2] It is a convenient source of tin(II) ions, often uncontaminated by the tin(IV) species that can be present in other tin salts.[1][2] The compound is known to be deliquescent, meaning it can absorb sufficient moisture from the air to dissolve.[1][2][3]

Identifiers and Formula

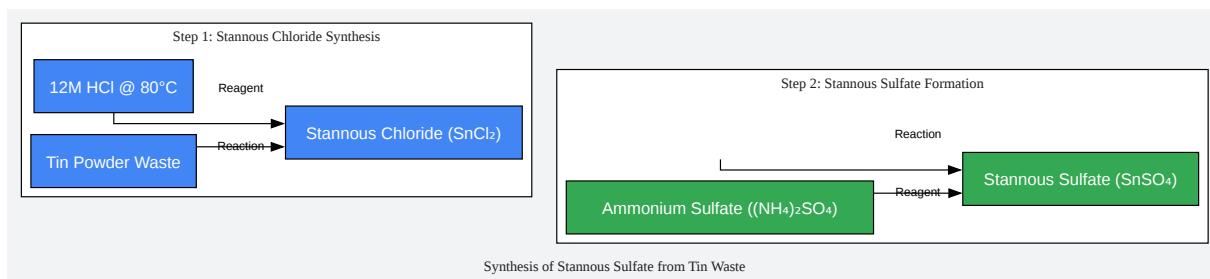
Identifier	Value
Chemical Formula	<chem>SnSO4</chem> [2] [4] [5]
IUPAC Name	tin(2+) sulfate [4]
Molecular Weight	214.78 g/mol [4]
CAS Number	7488-55-3 [1] [4] [5]
EC Number	231-302-2 [1] [2]
PubChem CID	62643 [4] [5]

Physical and Chemical Properties

Stannous sulfate exhibits distinct physical and chemical characteristics that are crucial for its application in various fields. It is soluble in water and dilute sulfuric acid; however, its aqueous solutions are prone to hydrolysis and decomposition over time, which can lead to the formation of insoluble tin compounds.[\[1\]](#)[\[6\]](#)

Property	Value
Appearance	White to off-white or light yellow crystalline powder. [1] [5] [6]
Density	4.15 g/cm ³ [7]
Melting Point	Decomposes at 360°C. [7] [8]
Solubility	Soluble in water and dilute sulfuric acid. [1] [6] [7]
Key Characteristic	Deliquescent (absorbs atmospheric moisture). [1] [2] [3]

Synthesis and Experimental Protocols


Several methods exist for the synthesis of **stannous sulfate**, each suited for different scales and purity requirements. Below are detailed protocols for common laboratory and industrial synthesis routes.

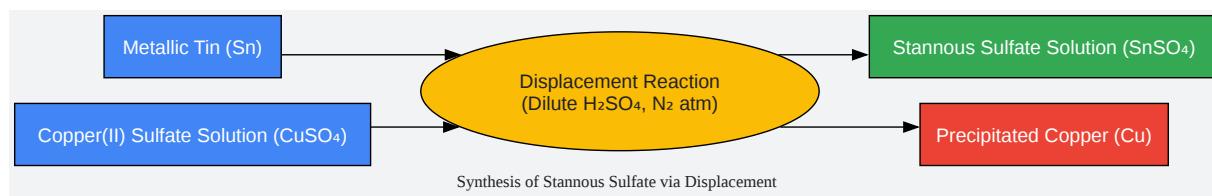
Synthesis from Tin Powderization Waste

This sustainable method recycles industrial tin waste into a valuable chemical product. The process involves two main steps: the conversion of tin powder to stannous chloride, followed by a reaction to form **stannous sulfate**.[\[9\]](#)[\[10\]](#)

Experimental Protocol:

- **Stannous Chloride Formation:** React tin powder (optimal particle size: 500 mesh) with 12 M hydrochloric acid (HCl) at a controlled temperature of 80°C. This reaction yields stannous chloride (SnCl_2) with a reported efficiency of up to 95%.[\[10\]](#)
- **Stannous Sulfate Precipitation:** The resulting stannous chloride is then reacted with ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) using a stirring technique to facilitate the precipitation of **stannous sulfate** (SnSO_4).[\[10\]](#)
- **Confirmation:** The presence and purity of the final product can be confirmed using analytical techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, which will show a characteristic spectrum for the sulfate group.[\[10\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for synthesizing SnSO_4 from tin powder waste.

Synthesis via Displacement Reaction

A common laboratory-scale method for preparing **stannous sulfate** is through a displacement reaction between metallic tin and copper(II) sulfate.[2]

Experimental Protocol:

- Reaction Setup: Place metallic tin (e.g., granulated or foil) into an aqueous solution of copper(II) sulfate (CuSO_4). To prevent the oxidation of Sn(II) to Sn(IV) by atmospheric oxygen, it is advisable to conduct the reaction in a dilute sulfuric acid medium and under an inert atmosphere (e.g., nitrogen).[11]
- Reaction: The more reactive tin displaces copper from the sulfate solution, forming aqueous **stannous sulfate** and precipitating metallic copper. The reaction is: $\text{Sn(s)} + \text{CuSO}_4\text{(aq)} \rightarrow \text{SnSO}_4\text{(aq)} + \text{Cu(s)}$.[2]
- Isolation: After the reaction is complete, the solution is filtered to remove the precipitated copper and any unreacted tin.
- Crystallization: The **stannous sulfate** can be crystallized from the solution by concentrating it under a vacuum and then cooling. The resulting crystals are filtered, washed with ethanol and ether, and dried.[11]

[Click to download full resolution via product page](#)

Caption: Process flow for the displacement reaction synthesis of SnSO_4 .

Synthesis by Precipitation with Oxygen Gas

Recent research has focused on more energy-efficient methods, such as a precipitation protocol that utilizes oxygen gas flow.[12][13]

Experimental Protocol:

- Reaction Mixture: A mixture of tin powder and 30% wt. sulfuric acid is prepared.
- Controlled Oxidation: The synthesis is conducted under a continuous flow of oxygen gas at an elevated temperature. The optimal conditions have been identified as 180°C for a duration of 2 hours.[12][13]
- Mechanism: Under these conditions, an intermediate tin oxide is formed, which subsequently reacts with the sulfuric acid to produce a yellowish precipitate of **stannous sulfate**.[13]
- Product Analysis: The purity of the resulting SnSO_4 can be confirmed by X-ray Fluorescence (XRF) and its crystal structure analyzed by X-ray Diffraction (XRD).[13]

Applications in Research and Drug Development

Stannous sulfate is a critical material in numerous industrial and research applications, including several of direct interest to pharmaceutical and drug development professionals.

Field / Industry	Specific Application	Description
Oral Care & Pharmaceuticals	Antimicrobial Agent, API Intermediate	In oral care products like toothpaste, stannous ions provide bacteriostatic and bactericidal effects by disrupting bacterial glycolysis. [14] High-purity grades are used as intermediates in the manufacturing of active pharmaceutical ingredients (APIs) for cardiovascular and dermatological treatments.[14]
Electroplating & Surface Treatment	Acid Tin Plating	Used in acid tin plating baths to deposit smooth, corrosion-resistant tin coatings on metals.[1][2][8] It is also used for coloring aluminum profiles through anodizing.[1][15]
Materials Science & Nanotechnology	Precursor & Nano-filler	Serves as a precursor in the synthesis of tin(IV) oxide (SnO_2) nanoparticles for batteries and optoelectronics. [1][15] It is also used as a nano-filler to enhance the properties of polymer nanocomposites.[9][10]
Chemical Synthesis	Reducing Agent & Catalyst	Employed as a reducing agent in various analytical techniques and as a catalyst in the synthesis of organic compounds.[5][7]
Water Treatment	Coagulant Aid	Functions as a coagulant aid in both drinking water and wastewater treatment to

reduce turbidity and control microbes.[14]

Glass Manufacturing

Fining Agent

Used in glass production to remove impurities, reduce defects, and improve the overall clarity of the final product.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. STANNOUS SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. STANNOUS SULFATE - escom Chemie GmbH [escom-chemie.com]
- 3. Stannous (II) sulphate [himedialabs.com]
- 4. Stannous sulfate | O4SSn | CID 62643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. nbinno.com [nbino.com]
- 8. Stannous Sulfate - Mason Corporation [tinchemical.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Stannous sulfate: Preparation Method by Tin Powderization Waste, Applications as Electrolyte Additive and Nano-filler_Chemicalbook [chemicalbook.com]
- 11. Sciencemadness Discussion Board - Issues with stannous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Facile Synthesis of Tin (II) Sulphate using Precipitation Method: Effect on Sulfuric Acid Concentration, Heating Temperature and Time, and Effect of Oxygen | Trends in Sciences [tis.wu.ac.th]

- 14. 360iresearch.com [360iresearch.com]
- 15. atamankimya.com [atamankimya.com]
- To cite this document: BenchChem. [Stannous sulfate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148045#stannous-sulfate-molecular-weight-and-formula\]](https://www.benchchem.com/product/b148045#stannous-sulfate-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com